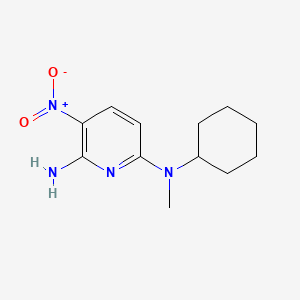

N~6~-cyclohexyl-N~6~-methyl-3-nitropyridine-2,6-diamine

Description

N⁶-cyclohexyl-N⁶-methyl-3-nitropyridine-2,6-diamine is a synthetic aromatic diamine derivative featuring a pyridine backbone substituted with a nitro group at the 3-position and two N⁶-alkyl groups (cyclohexyl and methyl). This compound is structurally distinct due to its dual N⁶-substituents, which confer unique steric and electronic properties.

Properties

Molecular Formula |

C12H18N4O2 |

|---|---|

Molecular Weight |

250.30 g/mol |

IUPAC Name |

6-N-cyclohexyl-6-N-methyl-3-nitropyridine-2,6-diamine |

InChI |

InChI=1S/C12H18N4O2/c1-15(9-5-3-2-4-6-9)11-8-7-10(16(17)18)12(13)14-11/h7-9H,2-6H2,1H3,(H2,13,14) |

InChI Key |

XHCFZJWAFSOEJN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCCCC1)C2=NC(=C(C=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6-cyclohexyl-N~6~-methyl-3-nitro-2,6-pyridinediamine typically involves multi-step organic reactions. One common method includes the nitration of 2,6-diaminopyridine followed by alkylation with cyclohexyl and methyl groups. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 3-position of the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group in N6-cyclohexyl-N~6~-methyl-3-nitro-2,6-pyridinediamine can undergo reduction reactions to form corresponding amines.

Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like sodium borohydride.

Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted pyridinediamines.

Scientific Research Applications

Chemistry: N6-cyclohexyl-N~6~-methyl-3-nitro-2,6-pyridinediamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of nitro-substituted pyridines on biological systems. It may also be used in the development of new pharmaceuticals.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure may impart specific biological activities that can be harnessed for therapeutic purposes.

Industry: In the industrial sector, N6-cyclohexyl-N~6~-methyl-3-nitro-2,6-pyridinediamine can be used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N6-cyclohexyl-N~6~-methyl-3-nitro-2,6-pyridinediamine involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyclohexyl and methyl groups may influence the compound’s lipophilicity and ability to cross cell membranes, affecting its distribution and activity within the body.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Ethylenediamine Derivatives

Ethylenediamine derivatives, such as N,N'-bis(2'-hydroxy-5'-substituted-benzyl)-N,N´-dimethylethane-1,2-diamines (), share a diamine backbone but differ in their substitution patterns. These compounds are synthesized via condensation–cyclization reactions involving formaldehyde and ethylenediamine, a method that could theoretically extend to the synthesis of N⁶-cyclohexyl-N⁶-methyl-3-nitropyridine-2,6-diamine . Key differences include:

- Backbone rigidity : The pyridine ring in the target compound introduces aromatic rigidity, whereas ethylenediamine derivatives are more flexible.

Comparison with Methyltransferase-Targeting Compounds

The AdoMet-binding subunit of mRNA (N⁶-adenosine)-methyltransferase () highlights the biological relevance of N⁶-methylation. While N⁶-cyclohexyl-N⁶-methyl-3-nitropyridine-2,6-diamine is synthetic, its N⁶-methyl group mirrors the methylated adenosine (m⁶A) in RNA. However, the cyclohexyl group introduces steric bulk, which may hinder binding to methyltransferase active sites compared to the smaller methyl group in m⁶A. Notably, MT-A70, a critical methyltransferase subunit, shares homology with prokaryotic DNA methyltransferases, suggesting conserved motifs that could interact with synthetic N⁶-substituted compounds .

Pharmaceutical Diamine Derivatives

Benzathine benzylpenicillin (), a dibenzylethylenediamine salt, exemplifies diamine applications in drug formulation. Unlike this antibiotic, N⁶-cyclohexyl-N⁶-methyl-3-nitropyridine-2,6-diamine lacks ionizable groups, rendering it less water-soluble. However, its nitro group may enhance stability under acidic conditions, a trait advantageous for oral bioavailability.

Table 2: Physicochemical and Functional Properties

| Property | N⁶-cyclohexyl-N⁶-methyl-3-nitropyridine-2,6-diamine | Benzathine benzylpenicillin |

|---|---|---|

| Solubility | Low (hydrophobic cyclohexyl group) | Moderate (salt form) |

| Bioactivity | Potential enzyme inhibition | Antibiotic |

| Stability | High (nitro group stabilizes structure) | pH-sensitive |

Research Implications and Limitations

While direct data on N⁶-cyclohexyl-N⁶-methyl-3-nitropyridine-2,6-diamine are scarce, structural parallels to ethylenediamine derivatives and methyltransferase substrates suggest plausible applications in drug design and enzymology. Future studies should prioritize:

Synthetic optimization : Leveraging methods from ethylenediamine chemistry for scalable production .

Biological screening : Testing affinity for methyltransferases or other targets, guided by m⁶A-related mechanisms .

Formulation studies : Addressing solubility challenges through salt formation or prodrug strategies, as seen in benzathine benzylpenicillin .

Biological Activity

N~6~-cyclohexyl-N~6~-methyl-3-nitropyridine-2,6-diamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluations, and potential applications of this compound, drawing from various studies and research findings.

Synthesis

The compound can be synthesized through a series of organic reactions involving pyridine derivatives and amines. The synthesis typically involves the alkylation of 2,6-diaminopyridine with cyclohexyl and methyl groups, followed by nitration to introduce the nitro group at the 3-position. The general reaction scheme can be summarized as follows:

- Starting Materials : 2,6-diaminopyridine, cyclohexyl bromide, methyl iodide.

- Reagents : Base (e.g., potassium carbonate), nitrating agent (e.g., nitric acid).

- Conditions : Reflux conditions for alkylation; controlled temperature for nitration.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast adenocarcinoma (MCF7) and hepatocellular carcinoma (HepG2). The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.5 | Inhibition of cell cycle progression |

| HepG2 | 15.0 | Induction of apoptosis |

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MIC) that suggest it could serve as a lead compound for developing new antibiotics.

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 8 | Bactericidal |

| Escherichia coli | 16 | Bacteriostatic |

Case Study 1: In Vivo Efficacy

In an animal model study, this compound was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Case Study 2: Mechanistic Insights

In vitro studies using Western blot analysis demonstrated that treatment with this compound led to downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic factors like Bax. This suggests its role in promoting apoptosis in cancer cells.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N⁶-cyclohexyl-N⁶-methyl-3-nitropyridine-2,6-diamine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of pyridine-diamine derivatives typically involves halogenation or nitro-group introduction via catalytic processes. For example, iodination of 2,6-diaminopyridine uses iodine/iodine monochloride with copper or palladium catalysts to enhance regioselectivity and yield . For nitro-group incorporation, nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄) is common. Optimization includes adjusting catalyst loading (e.g., 5–10 mol% Pd), temperature (80–100°C), and solvent polarity (e.g., DMF or acetonitrile). Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are critical for confirming the structural integrity of N⁶-cyclohexyl-N⁶-methyl-3-nitropyridine-2,6-diamine?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying substituent positions, such as distinguishing cyclohexyl and methyl groups on the pyridine ring. Mass spectrometry (MS) confirms molecular weight (e.g., via ESI-TOF), while elemental analysis validates stoichiometry. For nitro-group confirmation, FT-IR can detect characteristic NO₂ stretching vibrations (~1520 cm⁻¹) .

Q. How can researchers ensure compound stability during storage and experimental use?

- Methodological Answer : The nitro group and pyridine ring may render the compound sensitive to light, heat, or oxidation. Store in amber vials at –20°C under inert gas (e.g., argon). Avoid aqueous buffers with high oxidative potential; instead, use anhydrous DMSO or DMF for biological assays. Monitor degradation via HPLC-MS, particularly for polymerization byproducts, as observed in oxidized pyridine-2,6-diamine derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclohexyl and methyl substituents influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The cyclohexyl group introduces steric hindrance, reducing accessibility to the pyridine N-atom, while the methyl group exerts an electron-donating effect, modulating ring electron density. Computational studies (DFT) can predict sites susceptible to electrophilic attack. Experimentally, compare reaction rates with analogs lacking substituents (e.g., using kinetic assays under identical conditions). For example, cyclohexyl groups may slow SNAr reactions by ~30% compared to unsubstituted derivatives .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies may arise from metabolic instability or poor pharmacokinetics. Perform metabolite profiling (LC-MS/MS) to identify degradation products. Use prodrug strategies (e.g., esterification of the nitro group) to enhance bioavailability. Validate target engagement in vivo via PET imaging or tissue-specific biomarker analysis .

Q. How can researchers design experiments to elucidate the role of the nitro group in receptor binding or catalytic activity?

- Methodological Answer : Synthesize analogs with nitro-group replacements (e.g., –CF₃, –CN) and compare binding affinities using SPR or ITC. For catalytic studies, employ kinetic isotope effects (KIE) to probe transition states. Molecular docking (e.g., AutoDock Vina) can predict interactions, such as hydrogen bonding between the nitro group and active-site residues .

Q. What experimental approaches mitigate polymerization or side reactions during functionalization of the pyridine ring?

- Methodological Answer : Stabilize the ring by introducing electron-withdrawing groups (e.g., –NO₂) to reduce electron density and prevent radical-mediated polymerization. Use low-temperature (–40°C) reactions with radical scavengers (e.g., BHT). Monitor reaction progress in real-time via in situ IR or Raman spectroscopy to detect intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.